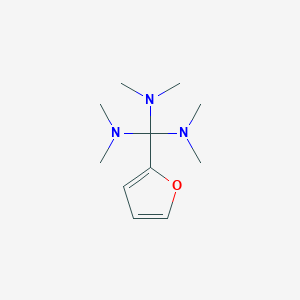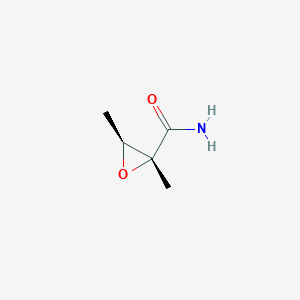![molecular formula C5H9NO2S B12583114 2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide CAS No. 291514-10-8](/img/structure/B12583114.png)
2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thia-1-azabicyclo[410]heptane, 2,2-dioxide is a chemical compound characterized by a bicyclic structure containing sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the palladium-catalyzed synthesis suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, a transition-metal-free, radical oxidation of 1,6-enyne cyclopropanation enables the synthesis of functionalized azabicyclo[4.1.0]heptane derivatives .
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, radical initiators, and various oxidizing agents. The conditions often involve mild temperatures and pressures to ensure the stability of the bicyclic structure.
Major Products
The major products formed from these reactions include various functionalized derivatives of the parent compound, which can be further utilized in diverse chemical transformations.
Wissenschaftliche Forschungsanwendungen
2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Its derivatives may have therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound can be used in the synthesis of advanced materials with unique properties, such as high stability and reactivity.
Wirkmechanismus
The mechanism by which 2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide exerts its effects involves interactions with various molecular targets. The bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the functional groups present on the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but contains two nitrogen atoms instead of sulfur and nitrogen.
Azabicyclo[4.1.0]heptane derivatives: These compounds are synthesized through similar methods and have comparable structural features.
Uniqueness
2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide is unique due to the presence of both sulfur and nitrogen in its bicyclic structure. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
291514-10-8 |
|---|---|
Molekularformel |
C5H9NO2S |
Molekulargewicht |
147.20 g/mol |
IUPAC-Name |
2λ6-thia-1-azabicyclo[4.1.0]heptane 2,2-dioxide |
InChI |
InChI=1S/C5H9NO2S/c7-9(8)3-1-2-5-4-6(5)9/h5H,1-4H2 |
InChI-Schlüssel |
UJIRYFAYMGRRTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CN2S(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Cyano-5,7-dimethylquinolin-2-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12583039.png)

![2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one](/img/structure/B12583071.png)




![2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile](/img/structure/B12583094.png)
![4-[4-(4-Propylphenyl)phenyl]cyclohexan-1-ol](/img/structure/B12583098.png)
![4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B12583103.png)


![1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B12583130.png)
